molecular formula C16H16N2O3 B5850583 N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide

N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide

Cat. No. B5850583
M. Wt: 284.31 g/mol
InChI Key: PUAWTTSMGQPHLF-UHFFFAOYSA-N
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Description

N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide, also known as MNA, is a chemical compound that has been extensively studied for its potential use in the field of medicinal chemistry. MNA belongs to the class of organic compounds known as nitroanilines, which are widely used in the synthesis of various pharmacologically active compounds.

Mechanism of Action

The exact mechanism of action of N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a key role in inflammation, pain, and fever. By inhibiting their production, N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide is able to reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide has also been shown to reduce the expression of cyclooxygenase-2, an enzyme involved in the production of prostaglandins. In addition, N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide has been shown to reduce the levels of reactive oxygen species, which are known to play a role in the development of various diseases.

Advantages and Limitations for Lab Experiments

N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, and its pharmacological activities are well understood. However, there are also some limitations to the use of N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide in lab experiments. For example, it has been shown to exhibit poor solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide. One potential area of research is the development of more efficient synthesis methods for N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide. Another potential area of research is the investigation of the use of N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide and its potential applications in the field of medicinal chemistry.
Conclusion:
In conclusion, N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide, or N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide, is a chemical compound that has been extensively studied for its potential use in the field of medicinal chemistry. It exhibits a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide has also been investigated for its potential use in the treatment of various diseases. While there are some limitations to the use of N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide in lab experiments, there are also several future directions for research in this area.

Synthesis Methods

N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide can be synthesized through a multistep process involving the reaction of 2-methyl-3-nitroaniline with 4-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide.

Scientific Research Applications

N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide has been extensively studied for its potential use in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide has also been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11-6-8-13(9-7-11)10-16(19)17-14-4-3-5-15(12(14)2)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAWTTSMGQPHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide

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